molecular formula C12H15N3 B15325472 1-(2-Ethylbenzyl)-1h-imidazol-2-amine

1-(2-Ethylbenzyl)-1h-imidazol-2-amine

Cat. No.: B15325472
M. Wt: 201.27 g/mol
InChI Key: MPIYUQSFOMCBCV-UHFFFAOYSA-N
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Description

1-(2-Ethylbenzyl)-1h-imidazol-2-amine ( 1248636-54-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . This amine-functionalized imidazole serves as a valuable heterocyclic building block in scientific research, particularly in the synthesis of more complex molecules for pharmaceutical discovery and development . The structure of this compound, featuring a 2-ethylbenzyl group attached to the imidazole ring, makes it a versatile intermediate for medicinal chemistry research . Its amine group can facilitate further chemical modifications, allowing researchers to explore structure-activity relationships in drug candidate optimization. While specific mechanistic and application data is limited in the public domain, compounds of this class are frequently employed in the development of targeted therapeutics and bioactive molecules . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated environment, using suitable personal protective equipment. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(2-ethylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C12H15N3/c1-2-10-5-3-4-6-11(10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14)

InChI Key

MPIYUQSFOMCBCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CN2C=CN=C2N

Origin of Product

United States

Biological Activity

1-(2-Ethylbenzyl)-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a 2-ethylbenzyl group, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties. The imidazole ring's nitrogen atoms contribute to the compound's reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural features of the compound, particularly the imidazole moiety, are linked to its effectiveness against pathogens.

Antifungal Activity

Research indicates that derivatives of this compound demonstrate antifungal activity comparable to established antifungal agents like Fluconazole. For instance, a study evaluating related imidazole derivatives found that certain compounds displayed potent antifungal effects against species such as Candida albicans and Cryptococcus neoformans .

Anticancer Potential

The compound's anticancer potential has been explored in several studies. Preliminary findings suggest that it may inhibit the growth of cancer cell lines with low cytotoxicity towards normal cells. For example, derivatives similar to this compound were tested against human lung adenocarcinoma cells (A549) and showed promising results .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. A comparative analysis with other imidazole derivatives reveals that modifications to the substituents on the imidazole ring can significantly alter biological activity:

Compound NameStructure CharacteristicsBiological Activity
1H-Imidazol-2-amineBasic structure with two nitrogen atomsAntimicrobial, anticancer
1-(4-Methylbenzyl)-1H-imidazol-2-amineSubstituted with a para-methyl groupAntifungal
1-(Phenethyl)-1H-imidazol-2-amineContains a phenethyl groupAntiviral, anti-inflammatory
This compound Ethyl group enhances lipophilicityAntimicrobial, antifungal, anticancer

The presence of the ethyl group in this compound is believed to enhance its absorption and distribution characteristics in biological systems compared to other derivatives .

The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets. For example, studies on related compounds have shown that they can inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions plays a critical role in these interactions.

Case Studies

Several case studies have highlighted the potential of this compound and its derivatives:

  • Antifungal Efficacy : A study demonstrated that specific derivatives exhibited antifungal activity superior to Fluconazole against multiple fungal strains .
  • Anticancer Activity : In vitro studies revealed that certain imidazole derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells .

Scientific Research Applications

1-(2-Ethylbenzyl)-1H-imidazol-2-amine is a heterocyclic organic compound with an imidazole ring substituted with a 2-ethylbenzyl group. The applications of this compound span various fields, including pharmaceuticals.

Pharmaceutical Applications

  • Building Block for Drug Development this compound can be used as a building block for drug development targeting various diseases.
  • Biological Activity Due to its biological activity, this compound may serve as a pharmaceutical. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Chemical Properties and Reactivity

The imidazole moiety consists of five members, including two nitrogen atoms, which contribute to its unique chemical properties. The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The imidazole ring can undergo various reactions. These reactions are essential for synthesizing derivatives and exploring their potential biological activities. The presence of the ethyl group in this compound may enhance its lipophilicity compared to other derivatives, potentially affecting its absorption and distribution characteristics in biological systems.

Antitumor Activity

Novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives exhibit excellent antitumor activity . One such derivative, 4f , has shown outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than both 5-FU and MTX . The selectivity index indicated that the tolerance of normal L-02 cells to 4f was 23–46-fold higher than that of tumor cells, which is significantly higher than that exhibited by positive control drugs . Compound 4f induced cell apoptosis by increasing the protein expression levels of Bax and decreasing those of Bcl-2 in a time-dependent manner . Therefore, 4f could be a potential candidate for the development of a novel antitumor agent .

Structure-Activity Relationships

A systematic study of structure–activity relationships has led to the development of first-in-class AM 2 receptor antagonists . (±)- 25 decreased the MDA-MB-231 viability by 55% after 3 days of daily treatment at 10 μM concentration . (±)- 25 (20 mg/kg) or vehicle control was administered ip once daily. Tumors were measured twice weekly, and the well-being of mice was assessed by measuring the body weight and monitoring behavior. (±)- 25 was well tolerated .

Comparison with other Imidazole Derivatives

Compound NameStructure CharacteristicsBiological Activity
1H-Imidazol-2-amineBasic structure with two nitrogen atomsAntimicrobial, anticancer
1-(4-Methylbenzyl)-1H-imidazol-2-amineSubstituted with a para-methyl groupAntifungal
1-(Phenethyl)-1H-imidazol-2-amineContains a phenethyl groupAntiviral, anti-inflammatory
1-(Benzyl)-1H-imidazol-2-amineBenzyl substituent without ethyl groupAnticancer

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethylbenzyl)-1H-imidazol-2-amine, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
  • Alkylation : Introducing the ethylbenzyl group via nucleophilic substitution or coupling reactions.
  • Imidazole ring formation : Using o-phenylenediamine derivatives with ammonia and catalysts under reflux .
  • Optimization factors :
  • Catalysts : Palladium or copper salts enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions.

Table 1 : Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Purity (%)Reference
Alkylation-CouplingPd(OAc)₂DMF6598
CyclizationNH₃/NaOHH₂O/EtOH7295

Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylbenzyl CH₂ at δ 4.5–5.0 ppm; imidazole protons at δ 7.0–7.5 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 201.27 (M⁺) .
  • HPLC : Quantify purity using C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) with 6-31G(d,p) basis set accurately predicts:
  • HOMO-LUMO gaps : Correlate with redox behavior (e.g., HOMO at -5.2 eV suggests nucleophilic reactivity) .
  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., imidazole NH₂ group).
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters.

Q. How do structural modifications at the ethylbenzyl or imidazole positions affect the compound's biological activity, based on SAR studies?

  • Methodological Answer :
  • Ethylbenzyl substitution :
  • Electron-withdrawing groups (e.g., -Br, -F) enhance receptor binding affinity (e.g., 5-HT₄ or tubulin targets) .
  • Bulky substituents reduce metabolic stability but improve selectivity.
  • Imidazole modification :
  • N-Methylation decreases hydrogen-bonding capacity, altering enzyme inhibition profiles .

Table 2 : SAR of Analogous Imidazole Derivatives

SubstituentTargetIC₅₀ (nM)Reference
2-EthylbenzylTubulin120
3-Bromo-4-fluorobenzyl5-HT₆ Receptor45

Q. What experimental strategies can resolve contradictions in reported data (e.g., varying sorption coefficients or biological activity) for this compound and its analogs?

  • Methodological Answer :
  • Sorption studies : Use standardized Freundlich isotherms to account for soil organic matter variability .
  • Biological assays :
  • Dose-response normalization : Adjust for cell line-specific permeability (e.g., MCF-7 vs. HeLa) .
  • Control experiments : Include reference compounds (e.g., colchicine for microtubule destabilization assays).
  • Meta-analysis : Compare computational predictions (DFT) with experimental logP values to identify outliers .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies : Higher yields in cyclization methods (72% vs. 65% ) may arise from solvent polarity differences (water/EtOH vs. DMF).
  • Biological Activity Variability : Tubulin inhibition (IC₅₀ 120 nM ) vs. 5-HT₆ receptor binding (IC₅₀ 45 nM ) reflects target-specific steric and electronic requirements.

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